2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid
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Overview
Description
2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid is an organic compound that features a complex structure with a naphthalene ring, a benzoic acid moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid typically involves the reaction of naphthalene-2-carbonyl chloride with methyl anthranilate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalene and benzoic acid moieties can facilitate binding to hydrophobic pockets in proteins, while the methyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Naphthalene-2-carboxylic acid: Shares the naphthalene ring but lacks the benzoic acid moiety.
Methyl anthranilate: Contains the methyl and benzoic acid moieties but lacks the naphthalene ring.
Uniqueness: 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[methyl(naphthalene-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-20(17-9-5-4-8-16(17)19(22)23)18(21)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRFZZSMLBNDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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